molecular formula C17H18ClNO4 B12180182 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Katalognummer: B12180182
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: GNJWRRFTZGOCRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of chlorophenoxy and methoxyphenoxy groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-chlorophenol with 2-(2-methoxyphenoxy)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chlorophenol is reacted with sodium hydroxide to form the sodium salt of 2-chlorophenol.

    Step 2: The sodium salt of 2-chlorophenol is then reacted with 2-(2-methoxyphenoxy)ethylamine to form the intermediate product.

    Step 3: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenoxy)acetic acid
  • 2-(2-methoxyphenoxy)acetic acid
  • 2-(4-chlorophenoxy)-2-methylpropionic acid

Uniqueness

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C17H18ClNO4

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-15-8-4-5-9-16(15)22-11-10-19-17(20)12-23-14-7-3-2-6-13(14)18/h2-9H,10-12H2,1H3,(H,19,20)

InChI-Schlüssel

GNJWRRFTZGOCRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCCNC(=O)COC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.